![molecular formula C13H17N3O B2487406 2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide CAS No. 910396-50-8](/img/structure/B2487406.png)
2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide
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Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives, such as “2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide”, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties. They can be used in the treatment of various inflammatory diseases .
Anticancer Activity
Indole derivatives have been found to have anticancer properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity. They can be used in the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives have been used in the treatment of tuberculosis. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .
Photodetector Application
“2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide” has been used as an additive to obtain phase-pure FAPbI3 perovskite thin films. These films have been used in self-powered photodetectors, showing a maximum responsivity of 0.48 AW-1 at 700 nm and a peak external quantum efficiency of 95% at 440 nm .
Safety and Hazards
Future Directions
The future directions for research on 2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by indole derivatives , these compounds have the potential to be developed into novel therapeutic agents.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the broad range of biological activities of indole derivatives that this compound likely interacts with its targets to initiate a series of biochemical reactions . These interactions may result in changes in the cellular environment, leading to the observed biological effects.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways . The downstream effects of these pathways could contribute to the compound’s observed biological activities.
Result of Action
Based on the known biological activities of indole derivatives, it can be inferred that this compound likely has a broad range of effects at the molecular and cellular levels .
properties
IUPAC Name |
2-[3-(2-aminoethyl)-2-methylindol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-10(6-7-14)11-4-2-3-5-12(11)16(9)8-13(15)17/h2-5H,6-8,14H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWKCNLEIHACRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide |
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